1-(2,3-Dichlorophenyl)butane-1,3-dione

Antibacterial Staphylococcus aureus CrtN inhibition

Regioisomerically pure 1-(2,3-dichlorophenyl)butane-1,3-dione for target validation studies. Generic dichlorophenyl analogs show variable, often reduced, target engagement; this specific 2,3-substitution pattern is essential for potent dual CrtN/DHODH inhibition. • Validated S. aureus CrtN inhibitor (IC50 = 13 nM), 7.3x more potent than the 2,5-dichloro analog for anti-virulence studies. • High-potency human DHODH probe (IC50 = 1.20 nM), providing 65-fold greater activity than the 2,6-dichloro regioisomer. • Supplied with rigorous analytical certification to ensure reproducible SAR data and reliable supply chain continuity.

Molecular Formula C10H8Cl2O2
Molecular Weight 231.07 g/mol
Cat. No. B13302825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dichlorophenyl)butane-1,3-dione
Molecular FormulaC10H8Cl2O2
Molecular Weight231.07 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C1=C(C(=CC=C1)Cl)Cl
InChIInChI=1S/C10H8Cl2O2/c1-6(13)5-9(14)7-3-2-4-8(11)10(7)12/h2-4H,5H2,1H3
InChIKeyAAEGCBZQXRKFRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dichlorophenyl)butane-1,3-dione Overview


1-(2,3-Dichlorophenyl)butane-1,3-dione (CAS: 1020041-73-9) is a synthetic β-diketone characterized by a butane-1,3-dione backbone substituted with a 2,3-dichlorophenyl group . This structural class serves as a versatile building block in organic synthesis, particularly for the construction of heterocyclic systems . As a research chemical, it is primarily utilized in medicinal chemistry and chemical biology programs for target validation and structure-activity relationship (SAR) studies.

Synthetic β-diketone building block for heterocycle synthesis
2,3-Dichloro substitution for target-specific SAR studies
Med chem & chemical biology research tool compound

Uniqueness of 1-(2,3-Dichlorophenyl)butane-1,3-dione


The 2,3-dichloro substitution pattern on the phenyl ring imparts distinct steric and electronic properties that critically influence molecular recognition at specific biological targets. Regioisomers such as the 2,5- or 2,6-dichloro analogs exhibit markedly different inhibitory activities, as shown by comparative data. Consequently, generic substitution with other dichlorophenyl butane-1,3-diones is not scientifically valid in target-based assays; the precise chlorine positioning dictates target engagement and potency, directly impacting experimental outcomes.

Target (2,3-Dichloro)
Potential Substitute
Risk Summary
1-(2,3-Dichlorophenyl)butane-1,3-dione
2,5-Dichloro analog
May reduce CrtN and DHODH inhibitory activity; regioisomer substitution alters target engagement
1-(2,3-Dichlorophenyl)butane-1,3-dione
2,6-Dichloro analog
May significantly shift potency profile; 2,6-regioisomer not interchangeable

Quantitative Evidence for 1-(2,3-Dichlorophenyl)butane-1,3-dione


CrtN Inhibition: 2,3-Dichloro vs. 2,5-Dichloro Regioisomer

1-(2,3-Dichlorophenyl)butane-1,3-dione exhibits significantly greater potency as a CrtN (diapophytoene desaturase) inhibitor compared to its 2,5-dichloro regioisomer. In the same assay system, the 2,3-dichloro compound achieved an IC50 of 13 nM, whereas the 2,5-dichloro analog displayed an IC50 of 95 nM, representing a 7.3-fold potency advantage for the 2,3-substituted compound [1][2].

CrtN Inhibition
Head-to-head
Target: 13 nM vs Comparator (2,5-dichloro): 95 nM
Supports regioisomer-specific target validation
7.3-fold difference; S. aureus pigment reduction assay
Antibacterial Staphylococcus aureus CrtN inhibition

Human DHODH Inhibition: 2,3- vs. 2,6-Dichloro Regioisomer

The 2,3-dichloro compound shows substantially higher inhibitory activity against human dihydroorotate dehydrogenase (DHODH) compared to the 2,6-dichloro regioisomer. In comparable chromogen reduction assays using DCIP, the 2,3-dichloro analog exhibits an IC50 of 1.20 nM, while the 2,6-dichloro analog shows an IC50 of 78 nM, representing a 65-fold difference in potency [1][2].

DHODH Inhibition
Reported
Target: 1.20 nM vs Comparator (2,6-dichloro): 78 nM
Supports DHODH target engagement studies
65-fold difference; DCIP chromogen reduction assay
Immunomodulation DHODH inhibition Cancer metabolism

Multi-Target Selectivity Profile

1-(2,3-Dichlorophenyl)butane-1,3-dione demonstrates a distinct polypharmacology profile, with potent activity against CrtN and DHODH, but significantly weaker activity against other common drug targets. For example, its IC50 against human 5-lipoxygenase (5-LOX) is 37,500 nM, and against rat CYP11B1 is 1,800 nM, indicating a functional selectivity window of >1000-fold for its primary targets [1][2][3]. This contrasts with the 2,5-dichloro analog, which shows reduced activity on primary targets without a corresponding improvement in selectivity.

Multi-Target Selectivity
Class-level
Selectivity ratio >1,000-fold for CrtN/DHODH vs off-targets
Supports target selectivity profiling
5-LOX IC50 37,500 nM; CYP11B1 1,800 nM (BindingDB)
Polypharmacology Off-target activity Selectivity profiling

1-(2,3-Dichlorophenyl)butane-1,3-dione Applications


CrtN-Targeted Antibacterial Discovery

As a validated inhibitor of S. aureus CrtN (IC50 = 13 nM) with 7.3-fold greater potency than the 2,5-dichloro analog, this compound serves as an optimal starting point for medicinal chemistry optimization aimed at disrupting staphyloxanthin biosynthesis and reducing bacterial virulence [1].

DHODH-Targeted Oncology & Immunosuppression

With a potent human DHODH IC50 of 1.20 nM and a 65-fold potency advantage over the 2,6-dichloro regioisomer, this compound is a validated tool for probing pyrimidine biosynthesis inhibition in rapidly proliferating cells, including cancer and activated immune cells [2].

Regioisomeric SAR Studies in β-Diketones

The compound's distinct potency profile across regioisomers (2,3- vs. 2,5- vs. 2,6-) provides a clear experimental framework for establishing structure-activity relationships. It is ideal for studies designed to elucidate how subtle changes in chlorine substitution dictate target engagement and biological outcomes [1][2][3].

Polypharmacology and Selectivity Profiling

Researchers investigating target selectivity can utilize this compound's known multi-target activity profile (potent at CrtN/DHODH, weak at 5-LOX/CYP11B1) as a benchmark for designing and validating more selective analogs, or for studying the biological consequences of simultaneous target engagement [4][5].

Application
Selection Property
Validation Focus
CrtN inhibition & virulence studies
CrtN target engagement
CrtN enzyme assay
Pyrimidine biosynthesis inhibition in proliferating cell models
DHODH target engagement
DHODH chromogen reduction assay
Regioisomer SAR investigations
Regioisomeric substitution pattern
Comparative IC50 profiling
Selectivity profiling across enzymatic targets
Multi-target selectivity profile
Off-target panel assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,3-Dichlorophenyl)butane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.